N-(4-methyl-2-nitrophenyl)formamide
Description
N-(4-Methyl-2-nitrophenyl)formamide is an aromatic amide derivative characterized by a nitro group at the ortho position and a methyl group at the para position on the phenyl ring, attached to a formamide functional group. Key features include:
- Substituent effects: The nitro group is electron-withdrawing, while the methyl group is electron-donating, creating a push-pull electronic environment that influences reactivity and intermolecular interactions.
- Hydrogen bonding: The formamide group (-NHCHO) enables hydrogen bonding, critical for molecular packing in crystal structures and solubility in polar solvents .
Properties
CAS No. |
71894-91-2 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-(4-methyl-2-nitrophenyl)formamide |
InChI |
InChI=1S/C8H8N2O3/c1-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
QLNJWWYNJCJWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Methyl-2-nitrophenyl)acetamide
- Structural difference : Acetyl (-COCH₃) replaces formamide (-NHCHO).
- Key properties : Exhibits color polymorphism (yellow, amber, white forms) due to packing and conformational differences. The acetyl group reduces hydrogen-bonding capacity compared to formamide, altering crystal packing .
- Hydrogen bonding : Forms bifurcated hydrogen bonds with solvents, demonstrating flexibility in molecular interactions .
N-(4-Methyl-2-nitrophenyl)succinamic acid
- Structural difference : Succinamic acid (-NHCOCH₂CH₂COOH) replaces formamide.
- Key properties :
- Intramolecular N–H⋯O hydrogen bonding with the ortho-nitro group stabilizes the conformation.
- Dihedral angle between phenyl ring and amide group: 36.1°, compared to ~48° in chloro-substituted analogs, indicating substituent-dependent torsion .
- Intermolecular O–H⋯O hydrogen bonds create chains in the crystal lattice .
N-[4-Methoxy-2-[(4-methyl-2-nitrophenyl)thio]-6-nitrophenyl]formamide
Formamide Derivatives with Varying Aromatic Substituents
N-(4-Fluorophenyl)-N-(4-nitro-[1,1-biphenyl]-4-yl)formamide
- Structural difference : Biphenyl core with para-fluoro and para-nitro groups.
- Key properties :
N-(4-Nitrophenethyl)formamide
- Structural difference : Phenethyl (-CH₂CH₂C₆H₅) spacer between nitro and formamide groups.
- Key properties :
N-(4-Methylphenyl)formamide
Physicochemical and Functional Comparisons
Hydrogen Bonding and Crystal Packing
Electronic and Steric Effects
- Electron-withdrawing groups (e.g., -NO₂): Increase acidity of the formamide N–H bond, enhancing hydrogen-bond donor strength.
- Electron-donating groups (e.g., -CH₃, -OCH₃) : Reduce nitro group’s electron-withdrawing effect, altering reactivity in electrophilic substitutions .
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